N-H Conformation: Anti vs. 2,3-Dichloro Analog
A direct comparison of single-crystal X-ray structures reveals that the N–H bond in N-(2,3-dimethylphenyl)benzamide is oriented anti to the ortho-methyl and meta-methyl substituents on the aniline ring. This is in direct contrast to the N–H bond in N-(2,3-dichlorophenyl)benzamide, which adopts a syn conformation relative to its ortho-chloro and meta-chloro substituents [1]. This anti vs. syn difference is a key determinant of hydrogen-bond directionality and resulting crystal packing [2].
| Evidence Dimension | N-H bond conformation relative to ortho and meta substituents on the aniline ring |
|---|---|
| Target Compound Data | Anti conformation |
| Comparator Or Baseline | N-(2,3-dichlorophenyl)benzamide: Syn conformation |
| Quantified Difference | Qualitative difference: Anti vs. Syn orientation of the hydrogen-bond donor group |
| Conditions | Single-crystal X-ray diffraction at 295 K |
Why This Matters
This dictates the directionality of the primary N–H···O hydrogen bond, enabling the rational design of specific one-dimensional chain motifs, in contrast to the alternative packing motifs formed by the dichloro analog.
- [1] Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2009). N-(2,3-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o984-o984. View Source
- [2] Gowda, B. T., Sowmya, B. P., Tokarčík, M., Kožíšek, J., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3306-o3306. View Source
